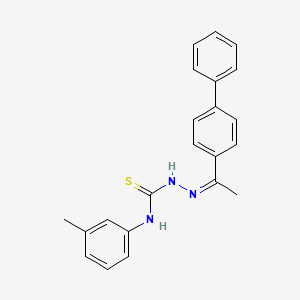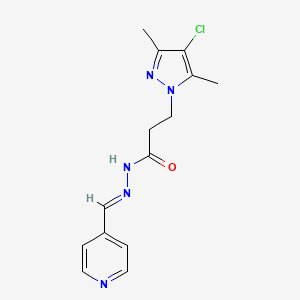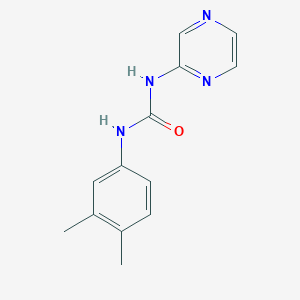![molecular formula C22H22N2O5 B5465106 N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5465106.png)
N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. This compound is also known as GSK-3β inhibitor, and it has been found to exhibit various pharmacological properties that make it a promising candidate for future research.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide involves the inhibition of GSK-3β, which is a serine/threonine kinase that is involved in various signaling pathways. This inhibition leads to the activation of downstream targets, including β-catenin, which is involved in the regulation of gene expression, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. This compound has been found to exhibit neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory and anti-tumor effects, which may have potential applications in the treatment of various inflammatory and cancerous conditions.
Advantages and Limitations for Lab Experiments
N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has several advantages as a research tool, including its high potency, selectivity, and stability. However, it also has some limitations, including its poor solubility in aqueous solutions, which may limit its use in certain experimental conditions.
Future Directions
There are several future directions for research on N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide. One area of interest is the development of more potent and selective GSK-3β inhibitors, which may have potential applications in the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound, which may lead to the development of new therapeutic strategies for the treatment of neurodegenerative and inflammatory diseases. Finally, the potential applications of this compound in drug delivery systems and nanotechnology should also be explored.
Synthesis Methods
The synthesis of N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide involves several steps, including the preparation of the starting materials, reaction conditions, and purification methods. The synthesis of this compound has been described in various research articles, and different approaches have been proposed to optimize the yield and purity of the final product.
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its use as a GSK-3β inhibitor, which has been found to be involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-15-2-5-17(6-3-15)21(25)23-18(22(26)24-8-10-27-11-9-24)12-16-4-7-19-20(13-16)29-14-28-19/h2-7,12-13H,8-11,14H2,1H3,(H,23,25)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVLZQDQKMFKCL-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-2-isopropyl-4-methylpyrimidine](/img/structure/B5465028.png)
![(3R*,3aR*,7aR*)-1-[5-(methoxymethyl)-2-furoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5465033.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-propylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5465039.png)

![5-(ethoxycarbonyl)-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5465069.png)
![4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5465072.png)
![4-{2-(acetylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5465080.png)
![4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465094.png)

![2,4,6-trimethyl-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5465101.png)

![3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide](/img/structure/B5465123.png)
![ethyl 4-{[(3-methyl-1-piperidinyl)carbonyl]amino}benzoate](/img/structure/B5465131.png)
![4-methyl-1-(naphtho[2,1-b]furan-2-ylcarbonyl)piperidine](/img/structure/B5465149.png)